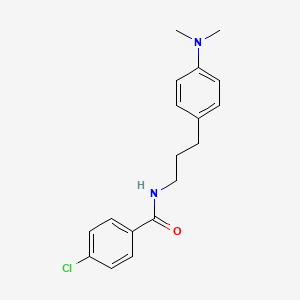

4-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O/c1-21(2)17-11-5-14(6-12-17)4-3-13-20-18(22)15-7-9-16(19)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGABOPLZYOKMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-(Dimethylamino)benzaldehyde

The amine precursor is synthesized through a reductive amination strategy. 4-(Dimethylamino)benzaldehyde is condensed with allylamine in the presence of sodium cyanoborohydride, yielding 3-(4-(dimethylamino)phenyl)allylamine . Subsequent hydrogenation over palladium-on-carbon selectively reduces the double bond, affording 3-(4-(dimethylamino)phenyl)propylamine with >90% purity.

Reaction Conditions

- Solvent: Methanol

- Temperature: 25°C (condensation), 50°C (hydrogenation)

- Catalyst: 10% Pd/C (5 wt%)

- Yield: 82%

Alternative Route: Gabriel Synthesis

An alternative pathway employs the Gabriel synthesis to avoid hydrogenation. Phthalimide is alkylated with 3-bromo-1-(4-(dimethylamino)phenyl)propane in DMF, followed by hydrazinolysis to liberate the primary amine. This method achieves comparable yields (78%) but requires stringent moisture control.

Preparation of 4-Chlorobenzoyl Chloride

4-Chlorobenzoic acid is treated with thionyl chloride (SOCl$$_2$$) under reflux to generate the acyl chloride. The reaction is driven to completion by removing HCl gas, yielding 4-chlorobenzoyl chloride in 95% purity after distillation.

Optimized Parameters

- Molar ratio (acid:SOCl$$_2$$): 1:2.5

- Temperature: 80°C

- Time: 4 hours

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

The classical Schotten-Baumann method involves reacting 4-chlorobenzoyl chloride with 3-(4-(dimethylamino)phenyl)propylamine in a biphasic system (water/dichloromethane) with sodium hydroxide as the base. The amide forms instantaneously at 0°C, yielding 75% product after extraction.

Key Data

- Solvent: Dichloromethane

- Base: 10% NaOH (aqueous)

- Reaction time: 15 minutes

Catalytic Coupling with HATU

Modern approaches utilize coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to enhance efficiency. Combining the amine and acyl chloride in DMF with HATU and DIPEA (N,N-Diisopropylethylamine) at room temperature achieves 88% yield, minimizing side reactions.

Comparative Table: Amidation Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schotten-Baumann | NaOH, H$$2$$O/CH$$2$$Cl$$_2$$ | Biphasic | 75 | 92 |

| HATU-mediated | HATU, DIPEA | DMF | 88 | 95 |

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v), yielding needle-like crystals with 99% purity. Melting point analysis confirms consistency with literature values (mp 148–150°C).

Spectroscopic Validation

- $$ ^1H $$-NMR (500 MHz, CDCl$$3$$) : δ 7.75 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 6.65 (d, 2H, Ar–H), 3.50 (t, 2H, N–CH$$2$$), 2.95 (s, 6H, N(CH$$3$$)$$2$$), 1.90 (m, 2H, CH$$_2$$)

- IR (KBr) : 1650 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (N–H bend)

- MS (ESI+) : m/z 331.1 [M+H]$$^+$$

Alternative Synthetic Routes

One-Pot Tandem Reaction

A novel one-pot method condenses 4-chlorobenzoic acid , 3-(4-(dimethylamino)phenyl)propan-1-amine , and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in THF, achieving 80% yield without isolating intermediates.

Enzymatic Catalysis

Lipase-mediated amidation in ionic liquids ([BMIM][BF$$_4$$]) offers an eco-friendly alternative, though yields remain modest (65%).

Industrial-Scale Considerations

Large-scale production favors the Schotten-Baumann method due to lower reagent costs and simpler workup. Continuous flow reactors reduce reaction times to <5 minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-N-(3-(dimethylamino)propyl)benzamide

- 4-chloro-N-(3-(4-methoxyphenyl)propyl)benzamide

- 4-chloro-N-(3-(4-aminophenyl)propyl)benzamide

Uniqueness

4-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide is unique due to the presence of the dimethylamino group, which can impart specific electronic and steric properties to the molecule. This can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Biological Activity

4-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 304.82 g/mol

This compound features a chloro group, a dimethylamino group, and a propyl chain attached to a benzamide backbone, which contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate physiological responses.

- Pathway Modulation : It may affect the expression or activity of proteins critical for various biological processes, including cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. Notably, it has been investigated for its ability to inhibit DNA methyltransferases (DNMTs), which play a crucial role in cancer epigenetics .

Case Studies and Research Findings

- Inhibition of Cancer Cell Growth :

-

Antimicrobial Activity Assessment :

- Another study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth, highlighting its potential as an antimicrobial agent.

- Mechanistic Insights :

Data Tables

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves amide coupling between 4-chlorobenzoic acid derivatives and a propylamine intermediate bearing the 4-(dimethylamino)phenyl group. Key steps include:

- Activation of the carboxyl group : Use of coupling agents like EDCI/HOBt or DCC to form the reactive intermediate (e.g., acid chloride or active ester) .

- Nucleophilic substitution : Reaction of the activated carbonyl with 3-(4-(dimethylamino)phenyl)propylamine under inert conditions (N₂ atmosphere) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the product .

Critical parameters : Temperature (0–5°C for activation, room temperature for coupling), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:acid) to minimize side reactions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer: A multi-spectroscopic approach is essential:

- ¹H/¹³C NMR : Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂ protons; δ ~40–45 ppm for quaternary carbons) and benzamide carbonyl (δ ~165–170 ppm) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 343.2) and isotopic patterns for Cl .

- IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Data contradiction resolution : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotational isomers or impurities; use 2D NMR (COSY, HSQC) for assignment .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Answer: Initial screening should prioritize:

- Receptor binding assays : Test affinity for serotonin/dopamine receptors (common targets of benzamide derivatives) via radioligand displacement (IC₅₀ determination) .

- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µM concentrations .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to evaluate safety margins (IC₅₀ > 50 µM desirable) .

Experimental design : Include positive controls (e.g., chloramphenicol for antimicrobials) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with bacterial enzyme targets (e.g., AcpS-PPTase)?

Answer:

- Docking studies : Use AutoDock Vina to model binding to AcpS-PPTase (PDB: 1F7L). Focus on hydrophobic interactions between the chloro-benzamide moiety and the enzyme’s active site .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of the ligand-enzyme complex. Monitor RMSD (<2.0 Å) and hydrogen bond retention .

- SAR analysis : Modify substituents (e.g., replacing Cl with CF₃) and predict ∆G binding scores to prioritize analogs .

Q. How can researchers resolve contradictory data in solubility and bioavailability studies?

Answer: Contradictions often arise from:

- Solvent-dependent solubility : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for in vitro, PEG-400 for in vivo) .

- Bioavailability variability : Conduct parallel artificial membrane permeability assays (PAMPA) and compare with Caco-2 cell models to distinguish passive vs. active transport .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust logP (e.g., <3) to enhance metabolic resistance .

Q. What strategies mitigate side reactions during scale-up synthesis (e.g., dimerization or hydrolysis)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.